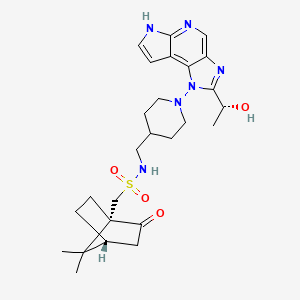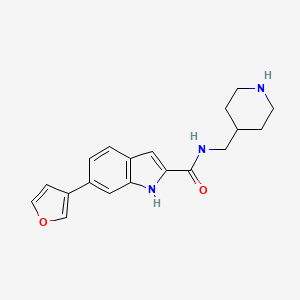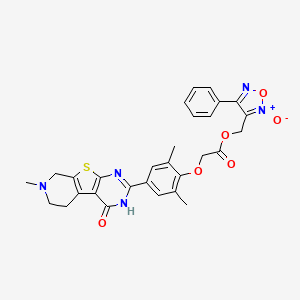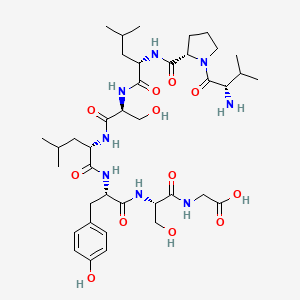
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is an octapeptide composed of the amino acids valine, proline, leucine, serine, leucine, tyrosine, serine, and glycine. This compound is known for its role as a substrate for matrix metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes are involved in the degradation of extracellular matrix components, making this peptide significant in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, tyrosine, leucine, serine, leucine, proline, and valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as MMP-2, MMP-7, and MMP-9.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using MMP-2, MMP-7, or MMP-9 under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups from disulfide bonds.
科学研究应用
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH has several scientific research applications:
作用机制
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH exerts its effects primarily through its interaction with MMPs. The peptide is cleaved by these enzymes, which recognize specific sequences within the peptide. The cleavage of the peptide by MMPs results in the degradation of the extracellular matrix, facilitating processes such as tissue remodeling, wound healing, and cancer metastasis .
相似化合物的比较
Similar Compounds
H-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gly-OH: Another substrate for MMPs, but with different amino acid composition.
H-Ala-Pro-Gly-Leu-Gly-Ser-Gly-OH: Similar in structure but with variations in the amino acid sequence.
Uniqueness
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is unique due to its specific sequence, which makes it a preferred substrate for MMP-2, MMP-7, and MMP-9. This specificity allows for targeted studies of these enzymes and their role in various biological processes .
属性
分子式 |
C39H62N8O12 |
|---|---|
分子量 |
835.0 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI 键 |
OSAJHMOJCFGRBU-LGICIMODSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)


![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
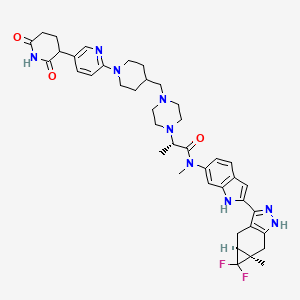
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
